molecular formula C16H19FN2O6S B2359259 4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034367-60-5

4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2359259
CAS No.: 2034367-60-5
M. Wt: 386.39
InChI Key: NBRAVFNIWXCMGN-UHFFFAOYSA-N
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Description

4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a morpholine ring, and a sulfonyl group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine, followed by the introduction of the morpholine-3,5-dione moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate their activity. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
  • This compound analogs

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O6S/c1-24-13-3-2-11(17)8-14(13)26(22,23)18-6-4-12(5-7-18)19-15(20)9-25-10-16(19)21/h2-3,8,12H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRAVFNIWXCMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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